(-)-GnetuhaininP
Description
(-)-Gnetuhainin P is a naturally occurring stilbene derivative isolated from the genus Gnetum, a group of tropical plants known for their unique phytochemical profiles. Structurally, it is characterized by a stilbene backbone with hydroxyl and methoxy substitutions, and a distinct stereochemical configuration at the chiral center (denoted by the "-" enantiomer). The stereospecificity of (-)-Gnetuhainin P likely influences its bioactivity, as enantiomeric differences can alter receptor binding and metabolic stability .
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
5-[(Z,1R,2R)-3-(3,5-dihydroxyphenyl)-1-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)but-3-en-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(19-11-22(33)15-23(34)12-19)30(37)17-4-6-26(36)28(13-17)39-2/h3-15,29-37H,1-2H3/b24-7+/t29-,30+/m1/s1 |
InChI Key |
YJIWLOSFQJFZQY-SJZCGMNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/[C@@H](C3=CC(=CC(=C3)O)O)[C@H](C4=CC(=C(C=C4)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-GnetuhaininP typically involves the use of starting materials such as resveratrol. The synthetic route includes several steps, such as hydroxylation and cyclization, under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. This method is advantageous as it can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: (-)-GnetuhaininP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-GnetuhaininP is studied for its potential as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for developing new materials and catalysts.
Biology: In biology, this compound is investigated for its role in plant defense mechanisms. It has been shown to exhibit antimicrobial properties, making it a potential candidate for developing natural pesticides.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research has indicated that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
Industry: In industry, this compound is used in the production of natural health products and supplements. Its potential health benefits make it a popular ingredient in various formulations.
Mechanism of Action
The mechanism of action of (-)-GnetuhaininP involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating various biochemical pathways, including those involved in inflammation and oxidative stress. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Considerations
(-)-Gnetuhainin P shares structural homology with other stilbenes but differs in substituent patterns and stereochemistry. For example:
- Resveratrol : Lacks methoxy groups and has a simpler hydroxylation pattern.
- Piceatannol: Contains an additional hydroxyl group compared to resveratrol but lacks stereochemical complexity.
- Gnetol : A methoxylated stilbene but with a different substitution pattern.
The stereochemistry of (-)-Gnetuhainin P is critical, as enantiomers (e.g., (+)- vs. (-)-forms) may exhibit divergent pharmacokinetic or pharmacodynamic profiles. For instance, enantiomeric purity affects binding affinity to targets like cyclooxygenase (COX) or sirtuin enzymes, which are implicated in inflammation and aging .
Metabolic Stability and Toxicity
Stilbenes often face challenges in bioavailability due to rapid glucuronidation and sulfation. (-)-Gnetuhainin P’s methoxy groups may improve metabolic stability compared to resveratrol, as methoxylation reduces phase II metabolism. However, stereochemistry could influence interactions with metabolizing enzymes (e.g., cytochrome P450 isoforms), a factor critical for drug design .
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